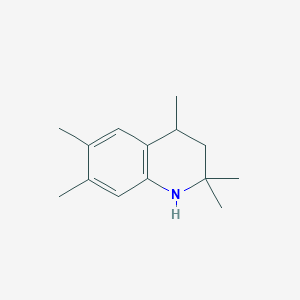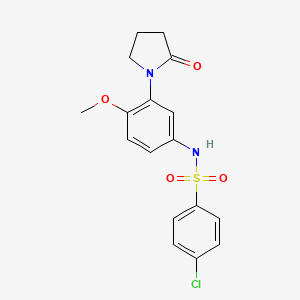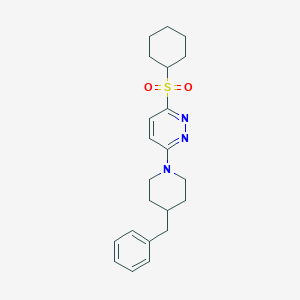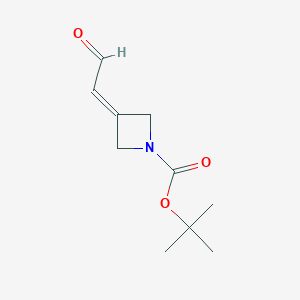![molecular formula C19H16BrN5OS B2834012 N-(3-bromophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide CAS No. 1358192-55-8](/img/structure/B2834012.png)
N-(3-bromophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C19H16BrN5OS and its molecular weight is 442.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidepressant and Adenosine Receptor Antagonist Potential
Research has uncovered that derivatives of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which share structural similarities with N-(3-bromophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide, exhibit potent antidepressant properties and adenosine receptor antagonism. These compounds have shown to reduce immobility in behavioral despair models in rats, indicating their therapeutic potential as novel and rapid-acting antidepressants. Their mechanism includes avid binding to adenosine A1 and A2 receptors, suggesting a unique pathway for antidepressant action and potential application in treating depressive disorders without the typical side effects of current treatments (Sarges et al., 1990).
H1-Antihistaminic Activity
Another area of research has identified novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4] triazolo[4,3-a]quinazolin-5-ones as effective H1-antihistaminic agents. These compounds have shown significant protection against histamine-induced bronchospasm in guinea pigs, with one compound, in particular, providing more potent protection compared to the reference standard chlorpheniramine maleate, while showing negligible sedation. This suggests a promising path for the development of new classes of H1-antihistamines with potentially fewer side effects (Alagarsamy et al., 2009).
Synthesis and Pharmacological Investigation
Further synthesis and pharmacological investigations have led to the creation of derivatives with various biological activities. For instance, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their analogs have been achieved. These derivatives provide a foundation for exploring the interactions with biological systems and the development of potential therapeutic agents with targeted action mechanisms (Fathalla, 2015).
Positive Inotropic Activity
The synthesis of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives has been investigated for their positive inotropic activity. This research shows potential applications in cardiovascular diseases, highlighting the compound's ability to increase stroke volume in isolated rabbit heart preparations, suggesting their use as therapeutic agents in heart failure treatment (Zhang et al., 2008).
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5OS/c1-2-16-23-24-18-19(22-14-8-3-4-9-15(14)25(16)18)27-11-17(26)21-13-7-5-6-12(20)10-13/h3-10H,2,11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAKYSGEILXWIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-Chlorophenyl)-4-methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2833931.png)


![Ethyl 4-(4-fluorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2833938.png)






![1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B2833949.png)


![1-(4-Methoxybenzyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea](/img/structure/B2833952.png)
